2-(3-Fluoropyridin-2-yl)acetonitrile
Overview
Description
2-(3-Fluoropyridin-2-yl)acetonitrile is a fluorinated pyridine derivative with the molecular formula C7H5FN2. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a nitrile group attached to the 2-position of the pyridine ring via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)acetonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents with improved pharmacokinetic properties.
Industry: In the production of agrochemicals and materials with enhanced properties.
Safety and Hazards
Mechanism of Action
Fluoropyridines are often used in the synthesis of biologically active compounds and have found applications in fields like medicinal chemistry and agrochemistry . .
As for the environmental factors, these can also vary widely depending on the specific conditions and the nature of the compound. Factors such as temperature, pH, and the presence of other chemicals can all influence a compound’s action, efficacy, and stability. For “2-(3-Fluoropyridin-2-yl)acetonitrile”, it is recommended to be stored in a dry room at normal room temperature .
Biochemical Analysis
Biochemical Properties
2-(3-Fluoropyridin-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are responsible for the oxidation of this compound, leading to the formation of metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)acetonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the nitrile group, making it less versatile in synthetic applications.
3-Fluoropyridine: Similar structure but without the nitrile group, leading to different reactivity and applications.
2-(4-Fluorophenyl)acetonitrile: Contains a fluorine atom on a benzene ring instead of a pyridine ring, resulting in different chemical properties.
Uniqueness
2-(3-Fluoropyridin-2-yl)acetonitrile is unique due to the combination of the fluorine atom and the nitrile group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZCNARUQTCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599341 | |
Record name | (3-Fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149488-78-8 | |
Record name | (3-Fluoropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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